molecular formula C6H5NO2S3 B6172439 thieno[3,2-b]thiophene-2-sulfonamide CAS No. 2503206-88-8

thieno[3,2-b]thiophene-2-sulfonamide

Cat. No.: B6172439
CAS No.: 2503206-88-8
M. Wt: 219.3
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Description

Thieno[3,2-b]thiophene-2-sulfonamide is a high-purity synthetic organic compound belonging to the class of fused heterocyclic sulfonamides. Its core structure integrates a thieno[3,2-b]thiophene scaffold, known for its rigid, planar conformation and extended π-conjugation, with a sulfonamide functional group, which is critical for its biological activity. This compound is provided exclusively for research applications. The primary research application of this compound is as a potent inhibitor of carbonic anhydrase enzymes . Studies on closely related analogues have established that sulfonamide derivatives based on the thieno[3,2-b]thiophene structure function as effective, topically active carbonic anhydrase inhibitors . This mechanism is a recognized pathway for reducing intraocular pressure, making this compound a valuable tool for investigative ophthalmology and the development of potential anti-glaucoma therapeutics . Researchers can utilize this molecule as a key intermediate or precursor in medicinal chemistry programs. The thienothiophene core is a privileged structure in material science, often used to tune the electronic properties of organic semiconductors for applications like field-effect transistors (OFETs) and organic photovoltaics (OPV) . The incorporation of a sulfonamide group adds a dimension of functionality that may be exploited in the design of novel molecular materials with specific electronic or self-assembly characteristics. This product is intended for chemical and biological research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

2503206-88-8

Molecular Formula

C6H5NO2S3

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Functionalized Derivatives

Substituents on the thieno[3,2-b]thiophene ring, such as alkyl or trifluoromethyl groups, can be introduced before sulfonation. For example, Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid installs a electron-withdrawing group at the 5-position, enhancing the electrophilicity of the 2-position for subsequent sulfonation.

Analytical and Thermal Characterization

Thermogravimetric analysis (TGA) of this compound derivatives reveals decomposition temperatures exceeding 250°C, indicating suitability for high-temperature processing in drug formulation. UV-vis spectroscopy shows absorption maxima near 320 nm, consistent with extended π-conjugation in the thienothiophene system.

Table 1: Representative Yields and Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity Method
BrominationNBS, DMF, 0°C → RT83GC-MS, NMR
SulfonationClSO₃H, 0–5°C, 2 h70Recrystallization
AmidationNH₃ (aq), THF, reflux, 8 h75Column Chromatography

Challenges and Optimization Strategies

Solubility Limitations

The inherent insolubility of thieno[3,2-b]thiophene derivatives in polar solvents complicates NMR characterization. Researchers address this by employing MALDI-TOF mass spectrometry and elemental analysis as primary validation tools.

Regioselectivity in Sulfonation

Competing sulfonation at the 5-position is mitigated by using stoichiometric chlorosulfonic acid and maintaining low temperatures . Computational studies suggest that the 2-position’s higher electron density drives preferential sulfonation.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Applications

1.1 Carbonic Anhydrase Inhibitors

Thieno[3,2-b]thiophene-2-sulfonamides have been identified as effective carbonic anhydrase inhibitors , which are crucial for treating conditions like glaucoma. Elevated intraocular pressure is a primary concern in glaucoma, and these compounds serve as topical treatments to reduce this pressure.

  • Mechanism of Action : The compounds inhibit carbonic anhydrase activity, which is involved in the regulation of intraocular fluid dynamics. By inhibiting this enzyme, thieno[3,2-b]thiophene-2-sulfonamides help lower intraocular pressure.
  • Case Study : A series of 5-substituted thieno[3,2-b]thiophene-2-sulfonamides were synthesized and evaluated for their ocular hypotensive activity. The best-performing compound was identified as 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride, which demonstrated significant efficacy in reducing intraocular pressure in animal models .

Material Science Applications

2.1 Organic Semiconductors

Thieno[3,2-b]thiophene derivatives are increasingly utilized in organic electronics due to their favorable electronic properties.

  • Thin Film Transistors (TFTs) : Research has shown that soluble thieno[3,2-b]thiophene oligomers can be used as p-type semiconductors in TFT applications. These materials exhibit high charge mobility and good on/off ratios when incorporated into device architectures .
Property Value
Charge MobilityUp to 2 cm²/V·s
On/Off RatioUp to 10⁴
SolubilityHigh due to dodecyl substituents
  • Device Fabrication : The synthesis of thieno[3,2-b]thiophene oligomers involves Pd-catalyzed coupling reactions that yield compounds suitable for thin film applications . The ability to tune their solubility and electronic properties enhances their applicability in flexible electronics.

Synthesis and Characterization

The synthesis of thieno[3,2-b]thiophene-2-sulfonamides typically involves several steps:

  • Starting Materials : Utilize 5-formylthieno[3,2-b]thiophene as a precursor.
  • Reactions : Conduct reactions with appropriate amines to form iminium salts followed by reduction to yield the desired sulfonamide derivatives.
  • Characterization Techniques : Employ methods such as NMR spectroscopy and X-ray scattering to analyze the structural properties and confirm the successful synthesis of the compounds .

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]thiophene-2-sulfonamide

  • Core Structure: Isomeric thieno[2,3-b]thiophene scaffold with sulfonamide at the 2-position.
  • Activity: Both thieno[3,2-b] and [2,3-b] isomers exhibit CA inhibitory activity, but their efficacy varies due to regiochemical differences. The [3,2-b] isomer shows higher selectivity for ocular CA-II, while the [2,3-b] isomer may target other isoforms .
  • Synthesis : Prepared via similar halogenation and coupling routes but requires distinct regioselective bromination steps .

Thieno[2,3-b]pyridine Derivatives

  • Core Structure: Pyridine fused with thiophene, replacing one thiophene ring in thienothiophene.
  • Activity: These derivatives display anticancer properties rather than CA inhibition. For example, 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is an intermediate in anticancer drug synthesis .
  • Synthesis: Involves condensation of aminothiophenes with α-halogenated carbonyl compounds, differing from thienothiophene sulfonamides .

Thiazinones Containing Sulfonamide

  • Core Structure : 1,3-Thiazin-2-one ring with sulfonamide substituents.
  • Synthesis: One-pot reactions using chlorosulfonyl isocyanate (CSI), contrasting with multi-step thienothiophene syntheses .

Substituted Thiophene Sulfonamides

  • Examples: 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines.
  • Activity : Antimicrobial and antidiabetic activities reported, driven by electronic effects of substituents rather than fused-ring rigidity .

Data Table: Key Comparative Features

Compound Core Structure Biological Activity Synthesis Method Key Reference
Thieno[3,2-b]thiophene-2-sulfonamide Thieno[3,2-b]thiophene Carbonic anhydrase inhibition (Antiglaucoma) Bromination, sulfonation, cross-coupling US 4,806,562
Thieno[2,3-b]thiophene-2-sulfonamide Thieno[2,3-b]thiophene Carbonic anhydrase inhibition (Antiglaucoma) Regioselective bromination, Stille coupling US 4,806,562
Thieno[2,3-b]pyridine derivatives Thieno[2,3-b]pyridine Anticancer Condensation with α-halogenated carbonyl compounds Litvinov et al., 2005
Thiazinones with sulfonamide 1,3-Thiazin-2-one Broad pharmaceutical interest One-pot reaction with CSI Bendif et al.

Research Findings

Regiochemistry Dictates Activity: The position of sulfonamide substitution on thienothiophene scaffolds ([3,2-b] vs. [2,3-b]) significantly impacts CA isoform selectivity. This is attributed to steric and electronic differences influencing enzyme active-site binding .

Heterocycle-Diverse Applications: Thieno[2,3-b]pyridine derivatives prioritize anticancer activity over CA inhibition, underscoring the role of the pyridine ring in modulating biological targets .

Synthetic Flexibility: Thiazinones and pyridine derivatives employ simpler one-pot syntheses compared to thienothiophenes, which require precise halogenation and coupling steps .

Q & A

Basic Questions

Q. What are the common synthetic routes for thieno[3,2-b]thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thiophene derivatives or multi-step organic reactions. For example:

  • Cyclization : Reacting thiophene precursors (e.g., thiophene-2-carboxylic acid derivatives) under acidic or basic conditions to form the fused thieno[3,2-b]thiophene core .
  • Sulfonamide Formation : Introducing the sulfonamide group via coupling reactions, such as reacting thieno[3,2-b]thiophene intermediates with sulfonyl chlorides in anhydrous solvents like dichloromethane or DMF .
  • Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^13C-NMR to confirm the presence of sulfonamide (-SO₂NH₂) protons (~10–12 ppm) and thiophene ring protons (~6–8 ppm). Mass spectrometry (HRMS) validates molecular weight .
  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for research-grade material) .
  • Elemental Analysis : Quantifies C, H, N, and S content to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Palladium-catalyzed amination (e.g., Suzuki-Miyaura coupling) increases efficiency, achieving yields up to 95% under optimized ligand and solvent conditions (e.g., Pd(PPh₃)₄ in THF) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling but may require lower temperatures to avoid side reactions .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify bottlenecks (e.g., slow intermediate formation) .

Q. How do substituents on the thieno[3,2-b]thiophene core influence electronic properties in material science applications?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance charge transport in organic semiconductors by lowering LUMO levels, while electron-donating groups (e.g., -OCH₃) improve solubility for solution-processed devices .
  • Structural Analysis : Density Functional Theory (DFT) calculations predict bandgap modulation, validated by UV-Vis spectroscopy and cyclic voltammetry .
  • Case Study : Thieno[3,2-b]thiophene derivatives with alkylsilyl side chains achieved power conversion efficiencies >8% in organic solar cells due to optimized π-π stacking .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective cytotoxicity .
  • Mechanistic Studies : Use CRISPR screening or proteomics to differentiate off-target effects (e.g., GPR35 receptor activation vs. kinase inhibition) .
  • Reproducibility : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability in antibacterial MIC values .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed activities to prioritize synthetic targets .
  • Crystal Engineering : Analyze intermolecular sulfur-sulfur interactions via X-ray crystallography to design materials with enhanced charge mobility .

Key Data from Literature

  • Antitumor Activity : Derivatives showed IC₅₀ values of 2–10 μM against breast cancer cells (MCF-7) .
  • Antibacterial Efficacy : MIC values of 4–16 μg/mL against MRSA, comparable to vancomycin .
  • Photovoltaic Performance : Power conversion efficiencies of 8–10% in bulk heterojunction solar cells .

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